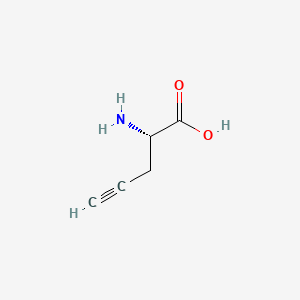

L-プロパルギルグリシン

概要

説明

(S)-2-アミノペント-4-イン酸は、アルキン基を特徴とする合成アミノ酸です。この化合物は、クリックケミストリー、特に銅触媒アザイド-アルキン環状付加反応における応用で注目されています。 それはまた、葉酸抱合体および金属キレート錯体の合成にも使用されます .

科学的研究の応用

(S)-2-Aminopent-4-ynoic acid has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

(S)-2-アミノペント-4-イン酸の作用機序は、環状付加反応に関与する可能性のあるアルキン基に関与しています。これらの反応は、多くの場合、銅によって触媒され、トリアゾールが形成されます。アミノ基はまた、さまざまな分子標的に作用し、生物学的経路や酵素活性に影響を与える可能性があります。

類似化合物の比較

類似化合物

プロパルギルグリシン: アルキン基を持つ別のアミノ酸で、同様の用途で使用されます。

ホモプロパルギルグリシン: より長い炭素鎖を持つホモログで、異なる反応性を示します。

2-アミノ-3-ブチン酸: より短いアルキン鎖を持つ構造的に関連する化合物です。

独自性

(S)-2-アミノペント-4-イン酸は、化学反応において独特の反応性と選択性を付与する、特定のアルキン位置と立体化学のために独特です。 金属と安定な錯体を形成し、クリックケミストリーに参加する能力は、研究および産業用途で特に価値があります .

生化学分析

Biochemical Properties

L-Propargylglycine acts as a mechanism-based inhibitor, inactivating gamma-cystathionase through a Michael addition type suicide inhibition . This enzyme is involved in the synthesis of the metabolic signaling gas, hydrogen sulfide (H2S) . L-Propargylglycine also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine gamma-lyase and L-alanine transaminase .

Cellular Effects

L-Propargylglycine has been used to investigate the biological functions of cystathionine gamma-lyase (CSE), which catalyzes the formation of reactive sulfur species (RSS) . Inhibition of H2S production by L-Propargylglycine can significantly reverse improvements in plasma creatinine, renal malondialdehyde level, superoxide dismutase activity, and inflammatory markers achieved by exercise in chronic kidney disease (CKD) models .

Molecular Mechanism

The molecular mechanism of L-Propargylglycine involves the irreversible inactivation of gamma-cystathionase . It acts as a Michael addition type suicide inhibitor of cystathionine gamma-lyase, cystathionine gamma-synthase, alanine aminotransferase, and methionine gamma-lyase .

Temporal Effects in Laboratory Settings

The effects of L-Propargylglycine have been studied over time in laboratory settings . It provides a non-radioactive alternative to analyze global protein synthesis in cell culture. It is cell-permeable and randomly incorporated instead of methionine during translation .

Dosage Effects in Animal Models

In animal models, the effects of L-Propargylglycine vary with different dosages . For example, in a study involving rats with chronic kidney disease, pretreatment with L-Propargylglycine significantly reduced blood pressure and improved left ventricular function compared to untreated rats .

Metabolic Pathways

L-Propargylglycine is involved in several metabolic pathways . It plays a role in the biosynthesis of various secondary metabolites . It is also involved in the production of hydrogen sulfide during the metabolism of cysteine .

準備方法

合成経路と反応条件

(S)-2-アミノペント-4-イン酸の合成は、通常、以下の手順を伴います。

出発物質: 合成は、適切な前駆体、多くの場合、保護されたアミノ酸から始まります。

アルキンの導入: アルキン基は、薗頭カップリングなどの反応のシリーズを通じて導入されます。

脱保護: 最終段階は、アミノ基を脱保護して(S)-2-アミノペント-4-イン酸を得ることです。

工業生産方法

(S)-2-アミノペント-4-イン酸の工業生産方法は、実験室合成と似ていますが、効率とコスト効率のために規模が拡大され、最適化されています。これには、多くの場合、連続フロー化学技術と自動化された反応器の使用が含まれ、品質と収率の一貫性を確保します。

化学反応の分析

反応の種類

(S)-2-アミノペント-4-イン酸は、以下のものを含むさまざまな化学反応を起こします。

酸化: アルキン基は酸化されてさまざまな生成物を生成することができます。

還元: アルキンはアルケンまたはアルカンに還元できます。

置換: アミノ基は置換反応に関与することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは四酸化オスミウムなどの試薬が使用されます。

還元: パラジウム炭素または水素ガスなどの触媒が一般的です。

置換: アルキルハライドまたはアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。

主な生成物

酸化: 生成物にはカルボン酸またはケトンが含まれます。

還元: 生成物にはアルケンまたはアルカンが含まれます。

置換: 生成物には置換アミンまたはアミドが含まれます。

科学研究の応用

(S)-2-アミノペント-4-イン酸は、科学研究で幅広い応用があります。

化学: 複雑な分子の合成のためのクリックケミストリーで使用されます。

生物学: 酵素機構とタンパク質修飾の研究に使用されます。

医学: 薬物開発における潜在能力と、生物活性化合物の構成要素として調査されています。

業界: 特殊化学薬品や材料の製造に使用されます.

類似化合物との比較

Similar Compounds

Propargylglycine: Another amino acid with an alkyne group, used in similar applications.

Homopropargylglycine: A homolog with a longer carbon chain, offering different reactivity.

2-Amino-3-butynoic acid: A structurally related compound with a shorter alkyne chain.

Uniqueness

(S)-2-Aminopent-4-ynoic acid is unique due to its specific alkyne positioning and stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metals and participate in click chemistry makes it particularly valuable in research and industrial applications .

特性

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941728 | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-01-0, 198774-27-5 | |

| Record name | L-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-Propargylglycine?

A1: L-Propargylglycine acts as a mechanism-based inhibitor or "suicide substrate" for enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. [, , , , ]. This means L-Propargylglycine undergoes normal enzymatic processing, but during catalysis, a highly reactive intermediate forms. This intermediate irreversibly binds to the enzyme, effectively inactivating it [].

Q2: Which enzymes are primarily targeted by L-Propargylglycine?

A2: L-Propargylglycine prominently targets two enzymes involved in sulfur amino acid metabolism:

- Cystathionine γ-lyase (CSE/CGL): This enzyme catalyzes the breakdown of cystathionine into cysteine, a precursor for glutathione and hydrogen sulfide (H2S) [, , , , , ].

- Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in cysteine biosynthesis [, , ].

Q3: What are the downstream consequences of L-Propargylglycine-mediated enzyme inhibition?

A3: Inhibition of CSE and/or CBS by L-Propargylglycine leads to several metabolic consequences:

- Accumulation of cystathionine: As CSE is blocked, cystathionine, its substrate, accumulates in various tissues, including the liver, kidney, and brain [, ].

- Depletion of glutathione: With cysteine biosynthesis hampered, glutathione levels decrease, potentially leading to increased oxidative stress [, , , ].

- Reduced hydrogen sulfide (H2S) production: Inhibition of CSE, a major H2S-producing enzyme, leads to a decline in H2S levels, impacting various physiological processes, including vasodilation [, , , , , , ].

Q4: What is the molecular formula and weight of L-Propargylglycine?

A4: The molecular formula of L-Propargylglycine is C5H7NO2, and its molecular weight is 113.11 g/mol. []

Q5: Is there any spectroscopic data available for L-Propargylglycine?

A5: While specific spectroscopic data wasn't extensively detailed in the provided papers, L-Propargylglycine's structure has been confirmed using techniques like fast atom bombardment mass spectrometry (FAB-MS), NMR, and IR [, , , ]. The alkyne group, a key structural feature, can be characterized by its distinct infrared absorption band and NMR signals.

Q6: How does the structure of L-Propargylglycine contribute to its specificity towards PLP-dependent enzymes?

A6: The propargyl group (CH2-C≡CH) of L-Propargylglycine mimics the natural substrate's structure, allowing it to bind to the active site of PLP-dependent enzymes. During the enzymatic reaction, the alkyne group undergoes a rearrangement, forming a reactive allene intermediate that covalently binds to the enzyme, leading to irreversible inhibition [, ].

Q7: Are there any known structural modifications of L-Propargylglycine that alter its activity?

A7: While specific modifications weren't detailed in these papers, research suggests that incorporating L-Propargylglycine into dipeptides can significantly enhance its antibacterial activity []. Additionally, replacing specific amino acids with L-Propargylglycine in peptides can introduce functionality for labeling and studying peptide structure and interactions [, , ].

Q8: Has L-Propargylglycine shown efficacy in any disease models?

A8: While not a direct therapeutic agent in these studies, L-Propargylglycine has been instrumental in elucidating the role of H2S in various physiological processes. For instance, researchers have used L-Propargylglycine to demonstrate the contribution of H2S to:

- Hypoxic inhibition of airway sodium absorption: By inhibiting CSE and reducing H2S levels, L-Propargylglycine attenuated the decrease in sodium absorption observed in hypoxic conditions [].

- Cardioprotection induced by ischemic postconditioning: Inhibition of CSE with L-Propargylglycine partially attenuated the cardioprotective effects observed with this technique, suggesting a role for H2S in the process [].

- Modulation of bladder pain: L-Propargylglycine partially inhibited protease-activated receptor 4 (PAR4)-induced bladder pain, implicating H2S in this pain pathway [].

Q9: What analytical techniques have been employed to study L-Propargylglycine and its effects?

A9: Several analytical methods have been crucial in investigating L-Propargylglycine and its consequences:

- Enzyme activity assays: Researchers have used specific assays to measure the activity of CSE, CBS, and other relevant enzymes in various tissues and cell samples [, , , , , , , , , ].

- Chromatographic techniques: High-performance liquid chromatography (HPLC) and related methods have been employed to separate and quantify L-Propargylglycine, its metabolites, and other relevant molecules in biological samples [, ].

- Mass spectrometry (MS): Techniques like fast atom bombardment mass spectrometry (FAB-MS) have been used to identify and characterize L-Propargylglycine and its metabolites [, , ].

- Spectrophotometry: This method has been used to determine the concentration of H2S in biological samples, providing insights into the impact of L-Propargylglycine on H2S production [, ].

Q10: What are some of the key historical milestones in the research of L-Propargylglycine?

A10:

- Early synthesis and characterization: L-Propargylglycine was chemically synthesized and its potential as a precursor for other amino acids was explored [].

- Identification as a mechanism-based enzyme inhibitor: Research identified L-Propargylglycine as a "suicide substrate" for PLP-dependent enzymes, particularly CSE and methionine gamma-lyase, providing a tool to study sulfur amino acid metabolism [, ].

- Elucidating the role of H2S: L-Propargylglycine has been instrumental in uncovering the diverse physiological roles of H2S, including its involvement in vasodilation, neurotransmission, and inflammation [, , , , , ].

Q11: How has L-Propargylglycine facilitated cross-disciplinary research?

A11: L-Propargylglycine bridges diverse fields:

- Biochemistry and enzymology: Its use as a specific enzyme inhibitor has advanced our understanding of sulfur amino acid metabolism and H2S biosynthesis [, , , , ].

- Pharmacology and physiology: By modulating H2S levels, L-Propargylglycine has helped decipher the role of H2S in various physiological and pathological processes, such as vascular tone, neurotransmission, and inflammation [, , , , , , ].

- Medicinal chemistry: The unique reactivity of L-Propargylglycine has found applications in peptide labeling and modification, contributing to the development of tools for studying peptide structure and function [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)

![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)

![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)

![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)